molecular formula C18H25NO4 B12289219 Tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate

Tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate

Cat. No.: B12289219
M. Wt: 319.4 g/mol
InChI Key: DINMGAIULDFCAH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate is an organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a tert-butyl group, a phenylmethoxycarbonylamino group, and a hex-5-enoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or amides.

Mechanism of Action

The mechanism of action of tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability and selectivity in reactions. Additionally, the phenylmethoxycarbonylamino group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-6-12-15(16(20)23-18(2,3)4)19-17(21)22-13-14-10-8-7-9-11-14/h5,7-11,15H,1,6,12-13H2,2-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINMGAIULDFCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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